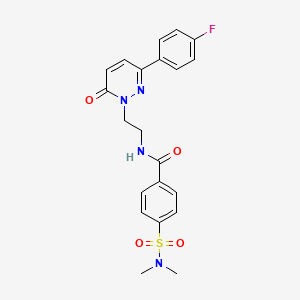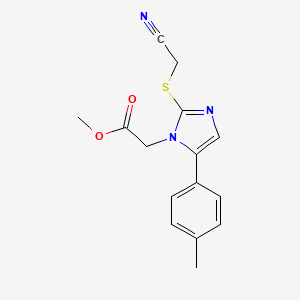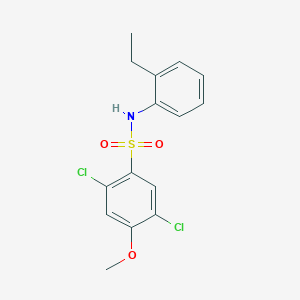![molecular formula C11H17Cl2N3O B2929057 1-(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)ethanol dihydrochloride CAS No. 1573547-32-6](/img/structure/B2929057.png)
1-(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)ethanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)ethanol dihydrochloride, commonly known as BIM-23056, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIM-23056 is a benzimidazole derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
作用机制
The mechanism of action of BIM-23056 is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. In cancer cells, BIM-23056 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In virus-infected cells, BIM-23056 has been shown to inhibit the activity of several viral enzymes, including the viral protease and reverse transcriptase. In inflammation, BIM-23056 has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BIM-23056 has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. In cancer cells, BIM-23056 has been shown to induce apoptosis by activating the caspase cascade and disrupting mitochondrial function. In virus-infected cells, BIM-23056 has been shown to inhibit viral replication by disrupting viral protein synthesis and assembly. In inflammation, BIM-23056 has been shown to modulate immune responses by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
实验室实验的优点和局限性
BIM-23056 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. BIM-23056 has been shown to exhibit high potency against several cancer cell lines and viruses, making it a promising candidate for further development. BIM-23056 also exhibits high selectivity, meaning that it specifically targets cancer cells or viruses without affecting normal cells. However, BIM-23056 has some limitations, including its poor solubility and stability, which can affect its efficacy and bioavailability.
未来方向
There are several future directions for the research and development of BIM-23056. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential applications of BIM-23056 in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to elucidate the mechanism of action of BIM-23056 and to identify potential drug targets for further development. Overall, BIM-23056 has the potential to be a valuable tool for scientific research and a promising candidate for drug development.
合成方法
BIM-23056 can be synthesized using a multi-step process that involves the reaction of 2-aminomethylbenzimidazole with ethylene oxide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treating the resulting diol with hydrochloric acid. The purity of the compound can be improved through recrystallization.
科学研究应用
BIM-23056 has been extensively studied for its potential applications in various fields, including cancer research, virology, and inflammation. In cancer research, BIM-23056 has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In virology, BIM-23056 has been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and hepatitis C. In inflammation, BIM-23056 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
属性
IUPAC Name |
1-[1-(2-aminoethyl)benzimidazol-2-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-8(15)11-13-9-4-2-3-5-10(9)14(11)7-6-12;;/h2-5,8,15H,6-7,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKONFIBIYPOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2928974.png)
![2-[(4-Methylfuran-2-yl)methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2928976.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2928982.png)
![N-(4-methoxyphenethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2928984.png)




![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2928990.png)
![3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928992.png)

